3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile
Description
3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile is a substituted pyridine derivative featuring a nitrile group at the 4-position of the pyridine ring and a 2-methoxy-2-methylpropoxy ether substituent at the 3-position. This compound is structurally related to isonicotinonitrile (4-cyanopyridine), a scaffold widely used in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,14-3)8-15-10-7-13-5-4-9(10)6-12/h4-5,7H,8H2,1-3H3 |
InChI Key |
WQHIQHGHICHQSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=C(C=CN=C1)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile typically involves the reaction of isonicotinonitrile with 2-methoxy-2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs and their differentiating features:
Physicochemical Properties
- Solubility and Lipophilicity: The methoxypropoxy group in the target compound likely increases lipophilicity compared to 4-cyanopyridine (logP ~0.5) and methyl 3-amino-2-methoxyisonicotinate (logP ~1.2), favoring membrane permeability in biological systems.
- Reactivity: Unlike 3-iodo-2-methoxyisonicotinonitrile, which is primed for palladium-catalyzed cross-couplings due to its iodine substituent , the target compound’s ether linkage may limit direct participation in such reactions unless functionalized further.
Research Findings and Limitations
- Evidence Gaps : Direct data on the target compound’s biological activity or thermal properties (e.g., melting point) are absent in the provided materials. Comparisons rely on extrapolation from structural analogs.
- Contradictions: While 4-cyanopyridine derivatives are generally stable, halogenated analogs (e.g., 3-iodo-2-methoxyisonicotinonitrile) may exhibit photolytic or oxidative instability .
Biological Activity
3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
The chemical structure of 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile can be represented as follows:
This compound features a methoxy group and a nitrile functional group, which are significant for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly in the context of kinase inhibition. It has been noted for its potential role as an inhibitor of Janus kinases (JAKs), which are crucial in cytokine signaling pathways. JAKs phosphorylate specific tyrosine residues on cytokine receptors, leading to the activation of Signal Transducer and Activator of Transcription (STAT) proteins that regulate gene expression involved in immune responses and inflammation .
Biological Activity
Research indicates that 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory responses by inhibiting JAK-STAT signaling pathways, which play a critical role in mediating inflammation .
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. This is particularly relevant in B cell malignancies where JAK inhibition can lead to reduced tumor growth .
Case Studies
- Inhibition of JAK Activity : In a study focused on the effects of various compounds on JAK activity, 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile was identified as a moderate inhibitor with an IC50 value indicating effective inhibition at micromolar concentrations. This inhibition correlated with decreased levels of phosphorylated STAT proteins in treated cells .
- Cell Cycle Arrest in Cancer Cells : Another study investigated the effects of the compound on TMD8 B cell lymphoma cells. Treatment with the compound resulted in significant G1 phase arrest and increased apoptosis markers, such as cleaved PARP and caspase 3 .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
